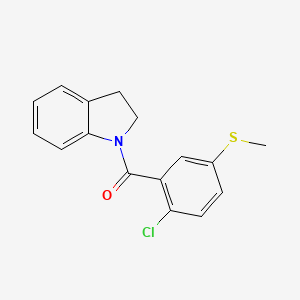

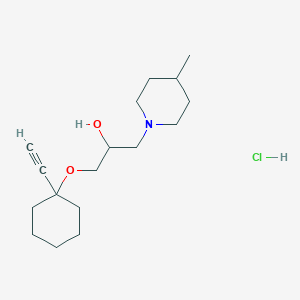

![molecular formula C25H23N3O2 B2362133 2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 903278-67-1](/img/structure/B2362133.png)

2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Many approaches for their synthesis have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Indolizine derivatives are notable for their synthesis through innovative chemical reactions. A notable method involves a one-pot domino reaction, allowing for the efficient synthesis of indolizine-1-carboxamide derivatives. This process demonstrates the versatility and reactivity of the indolizine core, facilitating the creation of a wide array of derivatives with potential for varied applications (Ziyaadini et al., 2011).

Biological Activities

Indolizine derivatives have been explored for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, certain indolizine-1-carboxamide derivatives exhibit significant in vitro activity against tuberculosis, cancer cells, and bacterial strains. Such studies underscore the therapeutic potential of these compounds, highlighting their relevance in medicinal chemistry and drug discovery processes (Mahanthesha et al., 2022).

Potential Applications in Tropical Diseases

Research into indolizine derivatives also extends to their potential application in addressing tropical diseases. The strategic design and synthesis of isoxazoline indolizine amide compounds, for example, have been geared towards combating diseases prevalent in tropical regions, indicating the adaptability of indolizine frameworks for targeted therapeutic applications (Zhang et al., 2014).

Antitumor Activity

Moreover, the synthesis and structural elucidation of indolizine derivatives have facilitated the evaluation of their antitumor activities. Certain compounds within this class have been shown to inhibit the proliferation of cancer cell lines, reinforcing the potential of indolizine derivatives in oncology research (Hao et al., 2017).

Propriétés

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMGHKJWFYSKDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

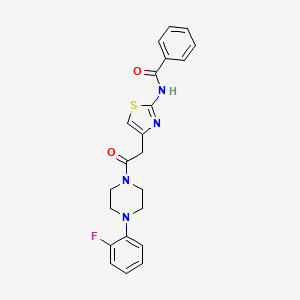

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2362050.png)

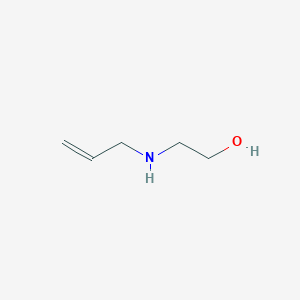

![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)

![{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2362062.png)

![(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)

![6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362067.png)

![4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole](/img/structure/B2362068.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)

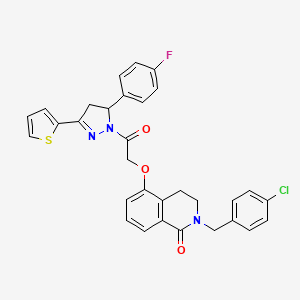

![N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2362073.png)